molecular formula C15H15N3O3S B2673386 N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 692279-32-6

N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B2673386
CAS RN: 692279-32-6
M. Wt: 317.36
InChI Key: BNNSDISGMYLMJN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, commonly known as DMBS, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMBS belongs to the class of benzimidazole sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Antibacterial Activity

N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide derivatives have shown promise in the field of antibacterial research. Specifically, studies have demonstrated the high degree of antibacterial activity of certain sulfonamide derivatives against both Escherichia coli and Staphylococcus aureus, comparable to that of established antibiotics like sulfamethoxazole and Norfloxacin. These derivatives were synthesized through reactions involving dimethyl (arylsulfonyl) dithioimidocarbonate derivatives and their 2-aminobenzene precursors, showcasing their potential in addressing bacterial resistance challenges (Gadad et al., 2000).

Antimicrobial and Antifungal Properties

Further research into benzimidazole and sulfonamide moieties, which are present in many pharmaceutically active molecules, has led to the development of novel compounds with significant antimicrobial properties. By integrating the sulfonamide pharmacophore into the benzimidazole scaffold, researchers have created metal complexes that exhibit potent antimicrobial activity against a variety of bacterial and fungal strains, highlighting the versatility of these compounds in pharmaceutical applications (Ashraf et al., 2016).

Hybrid Compound Development

The exploration of sulfonamide-based hybrid compounds has also been a focus of recent scientific research. These hybrids, combining sulfonamides with other pharmacologically active scaffolds, have been found to possess a wide range of activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. This research underscores the potential of sulfonamide derivatives in the development of new therapeutic agents (Ghomashi et al., 2022).

Anticancer Activity

In addition to their antimicrobial capabilities, certain sulfonamide derivatives carrying a biologically active moiety have shown promising results as vascular endothelial growth factor receptor (VEGFR-2) inhibitors. These compounds have demonstrated significant in vitro anticancer activity against various cancer cell lines, offering new avenues for cancer therapy research (Ghorab et al., 2016).

Enzyme Inhibition

The development of benzimidazole-incorporated sulfonamide analogues has shown effectiveness in overcoming antibiotic resistance. Certain compounds within this series have exhibited potent activities against both Gram-positive and Gram-negative bacteria, as well as fungi, by potentially blocking DNA replication through compound-DNA complex formation. This indicates the significant role of these derivatives in developing new antimicrobial agents (Zhang et al., 2017).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-3-5-12(10(2)7-9)18-22(20,21)11-4-6-13-14(8-11)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNSDISGMYLMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322504
Record name N-(2,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

692279-32-6
Record name N-(2,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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